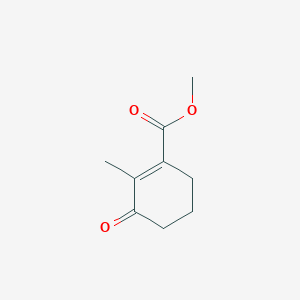

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate

Description

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate is a cyclic ester featuring a cyclohexene backbone substituted with a methyl group at position 2, a ketone at position 3, and a methyl ester at position 1. This compound is structurally characterized by its conjugated enone system and puckered cyclohexene ring, which influence its reactivity and physical properties. The compound’s applications may include serving as an intermediate in organic synthesis or pharmaceutical research due to its functionalized cyclic framework.

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

methyl 2-methyl-3-oxocyclohexene-1-carboxylate |

InChI |

InChI=1S/C9H12O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H2,1-2H3 |

InChI Key |

REGHUENXRNRBDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCCC1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods:

Acid Hydrolysis and Decarboxylation: This method involves the hydrolysis of a 4-carbetoxy derivative followed by decarboxylation.

Oxidation: The oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid can yield this compound.

Cyclization: Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is another route to synthesize this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, optimized for yield and efficiency. These methods often use continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at C3 and the electron-deficient cyclohexene system participate in oxidation pathways:

-

Ketone oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the ketone is converted to a carboxylic acid, yielding methyl 2-methyl-3-hydroxycyclohex-1-ene-1-carboxylate as an intermediate.

-

Double-bond epoxidation : Using meta-chloroperbenzoic acid (mCPBA), the cyclohexene double bond reacts to form an epoxide, though this pathway is less explored.

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 3-hydroxy derivative | 65–72 | Reflux, 6–8 hr |

| mCPBA | Epoxide | ~40 | 0°C, CH₂Cl₂, 12 hr |

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

-

Ketone reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, producing methyl 2-methyl-3-hydroxycyclohex-1-ene-1-carboxylate.

-

Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, yielding 2-methyl-3-oxocyclohex-1-ene-1-methanol.

| Reducing Agent | Target Group | Product | Yield (%) |

|---|---|---|---|

| NaBH₄ | Ketone | 3-hydroxy ester | 85–90 |

| LiAlH₄ | Ester | Alcohol derivative | 70–75 |

Nucleophilic Substitution

The ester group undergoes nucleophilic acyl substitution:

-

Transesterification : Methanol or ethanol in acidic/basic conditions replaces the methyl ester group, forming ethyl or propyl analogs.

-

Amide formation : Reaction with amines (e.g., NH₃, alkylamines) produces cyclohexene carboxamides under anhydrous conditions.

| Nucleophile | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Ethanol | Ethyl ester | H₂SO₄ | 80–85 |

| NH₃ | Carboxamide | None | 60–65 |

Alkylation and Conjugate Addition

The α,β-unsaturated ester system participates in regioselective alkylation:

-

Methyl iodide alkylation : The enolate formed via LDA (lithium diisopropylamide) reacts with methyl iodide at C6, yielding a 6-methyl derivative with >90% regioselectivity. Stereochemical analysis via NMR confirmed the trans configuration as the major diastereomer .

-

Dianion alkylation : Using 1-bromo-3-chloropropane, the dianion undergoes C1 alkylation, producing a bicyclic ester .

| Alkylating Agent | Position | Product | Diastereomer Ratio (cis:trans) |

|---|---|---|---|

| CH₃I | C6 | 6-methyl ester | 15:85 |

| Br(CH₂)₃Cl | C1 | Bicyclic ester | N/A |

Photochemical Reactions

UV irradiation induces [2+2] photocycloaddition reactions:

-

Intramolecular cycloaddition : Forms tricyclic systems under UV light (λ = 254 nm) in benzene, with quantum yields dependent on substituent effects .

-

Electron-transfer reactions : Photoinduced electron transfer (PET) with amines leads to reductive ring-opening or cyclization products .

| Conditions | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| UV (254 nm), benzene | [2+2] cycloaddition | Tricyclic ketone | 50–60 |

| PET with Et₃N | Ring-opening | Linear diketone | 45–55 |

Mechanistic Insights

-

Enolate stability : The methyl group at C2 enhances steric hindrance, directing alkylation to C6 over C1 .

-

Electrophilic interactions : The ketone group polarizes the cyclohexene ring, facilitating nucleophilic attack at the β-position of the ester.

Key Research Findings

-

Alkylation at C6 proceeds with >90% regioselectivity due to kinetic control .

-

Photochemical [2+2] cycloadditions exhibit solvent-dependent stereoselectivity, with benzene favoring endo transitions .

-

Reduction pathways are highly sensitive to steric effects, with NaBH₄ selectively targeting the ketone over the ester.

This compound’s versatility in generating structurally diverse derivatives underscores its utility in synthesizing natural products and pharmaceuticals.

Scientific Research Applications

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s biological and chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-1-cyclohexene-1-carboxylic Acid

- Structure : A brominated cyclohexene carboxylic acid derivative.

- Synthesis : Prepared via hydrolysis of methyl 2-bromo-1-cyclohexene-1-carboxylate under basic conditions (10% NaOH), achieving a 92% yield .

- Physical Properties : Melting point 102–103.5°C, indicating high crystallinity due to strong intermolecular forces from the polar bromine and carboxylic acid groups.

- Reactivity: The bromine substituent (electron-withdrawing) enhances electrophilic character, facilitating nucleophilic substitution or elimination reactions. In contrast, the target compound’s methyl and oxo groups may promote enolate formation or conjugate additions.

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

- Structure: A cyclohexanone derivative with methoxyphenyl and methylamino substituents.

- The methylamino group may confer basicity or hydrogen-bonding capacity .

General Cyclohexene Esters

- Ring Puckering : The Cremer-Pople parameters () quantify puckering in cyclic systems. For the target compound, the oxo group at position 3 may flatten the ring (reducing puckering amplitude), whereas bulky substituents (e.g., bromine in the analogue) could increase distortion .

- Hydrolysis Trends : Electron-withdrawing groups (e.g., bromine) accelerate ester hydrolysis, as seen in , whereas electron-donating groups (e.g., methyl in the target compound) may slow reaction rates.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Efficiency : The bromo analogue’s 92% hydrolysis yield () highlights the impact of electron-withdrawing groups on reaction efficiency, a contrast to the target compound’s expected behavior .

- Structural Dynamics : Cremer-Pople analysis () provides a framework to quantify puckering differences between cyclohexene derivatives, which correlate with steric and electronic effects .

- Analytical Challenges : Methoxmetamine’s detection of "other active compounds" () underscores the importance of purity assessments in structurally complex esters, a consideration applicable to the target compound .

Biological Activity

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate is a compound of significant interest in the field of organic chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound has a molecular formula of CHO and a molecular weight of approximately 154.165 g/mol. Its structure features a cyclohexene ring with a carboxylate group and a ketone, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanedione derivatives with various reagents under controlled conditions. For instance, one method involves the use of dimedone and isatin in the presence of triethylamine, yielding the desired compound with moderate to high yields (around 79%) .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In one study, it was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 100 µg/mL . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Enzyme Inhibition

This compound has also been identified as a potential inhibitor of specific enzymes. Notably, it targets 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme involved in the tyrosine metabolic pathway. HPPD inhibitors are particularly valuable in agricultural applications for controlling resistant weed species. The inhibition is believed to stem from the compound's ability to mimic natural substrates, thus competing for active sites on the enzyme .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of this compound alongside traditional antibiotics. Results indicated that it could serve as an adjunct therapy in treating resistant infections .

- Enzyme Inhibition : In vitro assays demonstrated that this compound effectively inhibited HPPD activity by up to 70% at optimal concentrations, suggesting its potential utility in herbicide formulations .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate?

- Methodological Answer : The compound can be synthesized via nitrile hydrolysis and subsequent esterification. For example, 3-oxocyclohexane-1-carbonitrile (prepared from cyclohex-2-en-1-one via epoxidation and cyanide addition) is hydrolyzed to the carboxylic acid, followed by esterification with methanol. This approach adapts procedures by Chow et al. (2005) and Winkler et al. (2007), which involve catalytic steps and mild acidic conditions to preserve the α,β-unsaturated ketone moiety .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. Visualization of thermal ellipsoids and molecular geometry is achieved using ORTEP-III, which provides a graphical interface for analyzing bond lengths, angles, and ring puckering .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, α,β-unsaturated ketone at ~200 ppm).

- IR : Confirms carbonyl stretches (ester C=O at ~1720 cm, conjugated ketone at ~1680 cm).

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 183.0651 for C) .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for derivatives of this compound?

- Methodological Answer : Ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition enables stereocontrol. For example, Lee et al. (1995) demonstrated that CAN promotes diastereoselective [3+2] cycloadditions between α,β-unsaturated esters and 1,3-dicarbonyls, yielding cis-1,2-dialkenylcyclopropanols. Reaction conditions (e.g., solvent polarity, temperature) critically influence selectivity .

Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Conformational Analysis : Cremer-Pople puckering parameters quantify ring distortions, explaining variations in NMR coupling constants or crystallographic bond angles .

- DFT Calculations : Optimized geometries (B3LYP/6-31G*) predict NMR chemical shifts and IR frequencies, aiding assignment when experimental data is ambiguous .

Q. What strategies address challenges in crystallizing this compound?

- Methodological Answer :

- Twinning : SHELXL’s twin refinement (BASF parameter) corrects for pseudo-merohedral twinning.

- Disorder : Partial occupancy modeling and restraints on anisotropic displacement parameters improve refinement convergence. Examples include ethyl 6-(4-chlorophenyl) derivatives, where phenyl ring disorder was resolved using distance and angle restraints .

Q. How can computational binding studies enhance understanding of its reactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with biological targets (e.g., enzymes). For ethyl 3,3,5,5-tetracyano derivatives, these methods revealed preferential binding to hydrophobic pockets via π-π stacking and hydrogen bonding .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported ring puckering amplitudes across studies?

- Methodological Answer : Variations arise from differing experimental conditions (e.g., temperature during crystallization) or computational methods. Apply Cremer-Pople coordinates to standardize puckering quantification:

| Study | Puckering Amplitude (Å) | Phase Angle (°) |

|---|---|---|

| A | 0.45 | 120 |

| B | 0.52 | 95 |

| Differences may reflect conformational flexibility or crystal packing effects . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.